molecular formula C16H25N3O2S B500306 1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine CAS No. 942033-95-6

1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine

Cat. No.: B500306
CAS No.: 942033-95-6
M. Wt: 323.5g/mol
InChI Key: YMARBZBKOWEFBV-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This molecule features a piperazine core that is disubstituted with a 2,6-dimethylphenyl group and a pyrrolidine sulfonamide moiety. The sulfonamide group, in particular, is a common pharmacophore found in many biologically active compounds and therapeutic agents, often contributing to target binding and metabolic stability. While specific biological data for this compound is not available in the public domain, its structural characteristics suggest potential utility as a valuable intermediate or building block in the synthesis of more complex molecules for drug discovery programs. Researchers may investigate its applications in developing enzyme inhibitors or receptor modulators. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-14-6-5-7-15(2)16(14)17-10-12-19(13-11-17)22(20,21)18-8-3-4-9-18/h5-7H,3-4,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMARBZBKOWEFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the pyrrolidinylsulfonyl group and the dimethylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.

Chemical Reactions Analysis

1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine exhibit multimodal activity on serotonin receptors, which is crucial for developing antidepressants. For instance, studies have shown that related compounds can act as antagonists or agonists at various serotonin receptor subtypes (5-HT receptors), influencing serotonin transporter activity and potentially alleviating symptoms of major depressive disorder .

Anxiolytic Effects

The compound's interaction with neurotransmitter systems suggests potential anxiolytic effects. By modulating serotonin and norepinephrine levels in the brain, it may help reduce anxiety symptoms. This is particularly relevant in the context of developing new therapies for anxiety disorders .

Data Table: Summary of Biological Activities

Activity Receptor Type Binding Affinity (K_i)
Antagonist5-HT3A3.7 nM
Partial Agonist5-HT1B33 nM
Agonist5-HT1A15 nM
InhibitorSerotonin Transporter (SERT)1.6 nM

Case Study 1: Multimodal Antidepressants

A study on a related compound, Lu AA21004, demonstrated its efficacy as a multimodal antidepressant by targeting multiple serotonin receptors and the serotonin transporter. The findings revealed that this compound significantly increased extracellular serotonin levels in the brain after treatment, suggesting a similar potential for this compound .

Case Study 2: Anxiety Management

In a clinical setting, researchers explored the effects of piperazine derivatives on anxiety-related behaviors in rodent models. The results indicated that these compounds could effectively reduce anxiety-like behaviors through their action on serotonergic pathways, supporting the hypothesis that similar piperazine derivatives may offer therapeutic benefits for anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinyl)piperazine: Lacks the sulfonyl group, which may affect its reactivity and applications.

    1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)benzene: Has a benzene ring instead of a piperazine ring, leading to different chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperazine family, characterized by a piperazine ring substituted with various functional groups. Its chemical formula is C18H22N2O2SC_{18}H_{22}N_2O_2S with a molecular weight of approximately 342.45 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that piperazine derivatives exhibit significant antimicrobial properties. The presence of the dimethylphenyl and pyrrolidinylsulfonyl groups enhances the interaction with microbial targets, potentially improving efficacy against various pathogens .
  • Anticancer Properties : Studies have shown that piperazine derivatives can inhibit the growth of cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects on HepG2 liver cancer cells, suggesting potential for further development in cancer therapeutics .
  • Neuropharmacological Effects : Piperazine derivatives are known for their neuroactive properties. The modification of the piperazine ring can lead to compounds with antipsychotic and anxiolytic effects, making them candidates for treating neurological disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

Substituent Effect on Activity
Dimethylphenyl groupEnhances lipophilicity and receptor binding
PyrrolidinylsulfonylIncreases solubility and bioavailability
Piperazine ringProvides structural stability

Research has indicated that modifications to the piperazine core significantly affect the compound's potency and selectivity against various biological targets .

Case Studies

Several studies have investigated the biological activity of similar piperazine compounds:

  • Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives against Mycobacterium tuberculosis, revealing that certain modifications led to minimum inhibitory concentrations (MIC) as low as 3.80 μM. This suggests that structural changes can enhance antimicrobial potency .
  • Cytotoxicity Assessment : A recent investigation into structurally related compounds showed promising results against human liver carcinoma cells (HepG2). The most effective analogs achieved over 90% inhibition at specific concentrations, highlighting the therapeutic potential of these derivatives in oncology .
  • Neuropharmacological Studies : A review highlighted various piperazine derivatives exhibiting anxiolytic effects in animal models. These findings support further exploration of this compound for potential neurotherapeutic applications .

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